AZD-8529: A Positive Allosteric Modulator of mGluR2 - A Technical Guide
AZD-8529: A Positive Allosteric Modulator of mGluR2 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-8529 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a PAM, AZD-8529 does not activate the mGluR2 receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, a key pathway implicated in various neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the preclinical and clinical data on AZD-8529, detailing its pharmacological profile, key experimental methodologies, and the underlying signaling pathways.
Introduction to mGluR2 and the Rationale for Positive Allosteric Modulation
Metabotropic glutamate receptor 2 (mGluR2), a member of the Group II mGluRs, is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and neuronal excitability. Primarily located on presynaptic terminals, mGluR2 activation leads to the inhibition of glutamate release, thereby functioning as an autoreceptor that provides negative feedback to glutamatergic synapses. This modulation of glutamate, the principal excitatory neurotransmitter in the central nervous system (CNS), is critical for maintaining synaptic homeostasis.
Dysregulation of glutamatergic signaling has been implicated in the pathophysiology of several disorders, including schizophrenia, anxiety, and substance use disorders. Consequently, mGluR2 has emerged as a promising therapeutic target. Positive allosteric modulators (PAMs) like AZD-8529 offer a distinct advantage over orthosteric agonists. By binding to a topographically distinct site on the receptor, PAMs only potentiate the receptor's activity in the presence of endogenous glutamate, preserving the natural spatial and temporal dynamics of synaptic transmission. This can potentially lead to a better safety and tolerability profile compared to direct agonists.
Pharmacological Profile of AZD-8529
AZD-8529 has been characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and functional effects as an mGluR2 PAM.
In Vitro Pharmacology
The in vitro activity of AZD-8529 has been assessed using various assays, including binding and functional assays in cell lines expressing recombinant human mGluR subtypes.
Table 1: In Vitro Pharmacological Data for AZD-8529
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 16 nM | Not specified | [1] |
| Potency (EC50) | 195 nM | [35S]GTPγS binding in CHO cells expressing human mGluR2 | [1] |
| 285 ± 20 nM | Fluorescence-based assay | ||
| Efficacy (Emax) | 110% (max potentiation of Emax by 1.3-fold) | [35S]GTPγS binding in CHO cells expressing human mGluR2 | [1] |
| Glutamate EC50 Shift | 7.4-fold | [35S]GTPγS binding in CHO cells expressing human mGluR2 | [1] |
Selectivity Profile
AZD-8529 exhibits high selectivity for mGluR2 over other mGluR subtypes and a broad range of other receptors and ion channels.
Table 2: Selectivity of AZD-8529 for mGluR Subtypes
| Receptor Subtype | Activity | EC50 / IC50 | Reference |
| mGluR1 | No PAM activity up to 20-25 µM | > 25 µM | |
| mGluR3 | No PAM activity up to 20-25 µM | > 25 µM | |
| mGluR4 | No PAM activity up to 20-25 µM | > 25 µM | |
| mGluR5 | Weak PAM activity | 3.9 µM | [1] |
| mGluR7 | No PAM activity up to 20-25 µM | > 25 µM | |
| mGluR8 | Antagonism | 23 µM | [1] |
Furthermore, when evaluated at a concentration of 10 µM in a panel of 161 receptors, enzymes, and ion channels, AZD-8529 showed only modest activity at nine targets, underscoring its specificity.[1]
In Vivo Pharmacology
Preclinical in vivo studies have demonstrated the central nervous system activity and potential therapeutic effects of AZD-8529 in animal models.
Table 3: In Vivo Preclinical Data for AZD-8529
| Animal Model | Effect | Effective Dose Range | Route of Administration | Reference |
| Murine model of schizophrenia (phencyclidine-induced hyper-locomotion) | Reversal of hyper-locomotion | 57.8 to 115.7 mg/kg | Subcutaneous (sc) | [1] |
| Squirrel monkeys (nicotine self-administration) | Decreased nicotine (B1678760) self-administration | 0.3 - 3 mg/kg | Intramuscular (i.m.) | [2] |
| Squirrel monkeys (nicotine- and cue-induced reinstatement) | Reduced reinstatement of nicotine seeking | Not specified | Intramuscular (i.m.) | [2] |
| Rats (nicotine-induced dopamine (B1211576) release in nucleus accumbens) | Decreased dopamine release | Not specified | Not specified | [2] |
Key Experimental Methodologies
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors. The binding of an agonist to the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.
Detailed Protocol:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 are cultured and harvested. The cells are then homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer.
-
Assay Buffer Composition: A typical assay buffer includes Tris-HCl, MgCl2, NaCl, and GDP.
-
Incubation: Membranes are incubated in the assay buffer with varying concentrations of AZD-8529 and a fixed concentration of glutamate.
-
Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation Period: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.
In Vivo Microdialysis in Rats
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Detailed Protocol:
-
Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest, such as the nucleus accumbens. The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Equilibration: The system is allowed to equilibrate to establish a stable baseline of neurotransmitter levels.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of AZD-8529 and the stimulus (e.g., nicotine).
-
Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline levels.
Nicotine Self-Administration in Squirrel Monkeys
This is a widely used operant conditioning paradigm to study the reinforcing effects of drugs of abuse.
Detailed Protocol:
-
Catheter Implantation: Squirrel monkeys are surgically implanted with an intravenous catheter.
-
Training: Monkeys are trained to press a lever to receive an intravenous infusion of nicotine. The reinforcement schedule can vary (e.g., fixed-ratio).
-
Stable Responding: Once stable responding for nicotine is established, the effects of AZD-8529 are tested.
-
Drug Administration: AZD-8529 or vehicle is administered intramuscularly prior to the self-administration session.
-
Data Collection: The number of lever presses and nicotine infusions are recorded during the session.
-
Reinstatement Testing: To model relapse, after a period of extinction (lever pressing no longer delivers nicotine), the ability of a priming dose of nicotine or drug-associated cues to reinstate lever pressing is assessed with and without AZD-8529 pre-treatment.[2]
-
Control for Non-specific Effects: The effect of AZD-8529 on responding for a non-drug reinforcer (e.g., food) is also tested to ensure that the observed effects on nicotine self-administration are not due to general motor impairment or sedation.[2]
mGluR2 Signaling Pathway
Activation of mGluR2 by glutamate, and potentiation by AZD-8529, initiates an intracellular signaling cascade that ultimately leads to the inhibition of neurotransmitter release.
As depicted in the diagram, the binding of glutamate to mGluR2, potentiated by AZD-8529, activates the associated Gi/o G-protein. This leads to two primary downstream effects:
-
The Gαi/o subunit inhibits adenylyl cyclase, which reduces the production of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).
-
The Gβγ subunit directly inhibits voltage-gated calcium channels.
Both of these pathways converge to reduce the influx of calcium into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like glutamate.
Clinical Development of AZD-8529
AZD-8529 has been investigated in clinical trials for schizophrenia.
Table 4: Overview of a Phase IIa Clinical Trial of AZD-8529 in Schizophrenia
| Parameter | Details | Reference |
| NCT Identifier | NCT00921804 | [3] |
| Study Title | A Study to Assess the Efficacy, Safety, and Tolerability of AZD8529 in Adult Schizophrenia Patients | [3] |
| Phase | Phase IIa | |
| Study Design | Double-blind, placebo-controlled, active-controlled (risperidone), randomized, parallel-group | [4] |
| Patient Population | Adult patients with schizophrenia | [4] |
| Treatment Arms | AZD-8529 (40 mg daily), Risperidone (4 mg), Placebo | [4] |
| Treatment Duration | 28 days | [4] |
| Primary Outcome | Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score | [1][4] |
| Results | No significant difference was observed between AZD-8529 and placebo in the primary outcome. Risperidone, the active control, showed a significant improvement compared to placebo. | [1][4] |
| Safety and Tolerability | AZD-8529 was generally well-tolerated. The most common adverse events were headache, schizophrenia, and dyspepsia. In healthy volunteers, single doses up to 310 mg and repeated doses up to 250 mg once daily for 15 days were administered, with mild adverse events including headache and gastrointestinal upsets. | [1] |
| CNS Penetration | In healthy volunteers, cerebrospinal fluid (CSF) levels of AZD-8529 were approximately half of the plasma free-fraction, indicating good blood-brain barrier penetration. | [1] |
The results of this trial did not support a role for mGluR2 positive allosteric modulation with AZD-8529 as a monotherapy for the treatment of acute symptoms in schizophrenia.[4]
Summary and Future Directions
AZD-8529 is a potent and selective mGluR2 PAM that has been extensively characterized in preclinical studies. It demonstrates a clear mechanism of action, effectively modulating glutamatergic signaling in vitro and showing efficacy in animal models of neuropsychiatric and substance use disorders. However, a Phase IIa clinical trial in patients with schizophrenia did not show efficacy as a monotherapy.
Despite the negative outcome in the schizophrenia trial, the role of mGluR2 modulation in other CNS disorders remains an area of active investigation. The preclinical data, particularly in the context of substance use disorders, suggest that AZD-8529 or other mGluR2 PAMs may hold therapeutic potential. Future research could explore the efficacy of AZD-8529 in different patient populations, as an adjunctive therapy, or for other indications where glutamatergic dysregulation is a key pathological feature. The detailed understanding of its pharmacology and mechanism of action, as outlined in this guide, provides a solid foundation for the continued exploration of this therapeutic approach.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study - PubMed [pubmed.ncbi.nlm.nih.gov]
